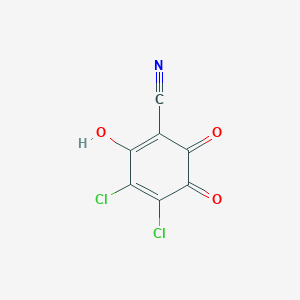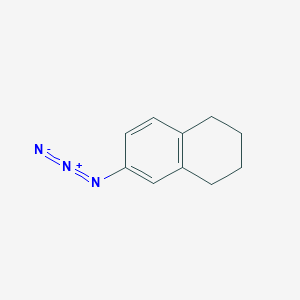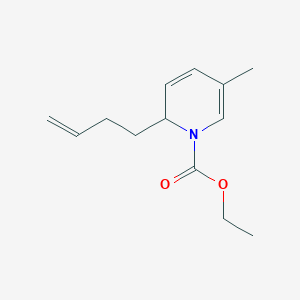
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- is an organic compound with a complex structure It is a derivative of cyclohexadiene, characterized by the presence of nitrile, hydroxyl, and dichloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- typically involves multi-step organic reactions. One common method includes the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3).
Major Products
The major products formed from these reactions include various substituted cyclohexadienes, quinones, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The presence of nitrile, hydroxyl, and dichloro groups allows it to form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog without the nitrile, hydroxyl, and dichloro groups.
1,4-Cyclohexadiene: Another isomer of cyclohexadiene with different substitution patterns.
Quinones: Compounds with similar oxidation states and functional groups.
Uniqueness
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
| 112370-54-4 | |
Molekularformel |
C7HCl2NO3 |
Molekulargewicht |
217.99 g/mol |
IUPAC-Name |
3,4-dichloro-2-hydroxy-5,6-dioxocyclohexa-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C7HCl2NO3/c8-3-4(9)7(13)6(12)2(1-10)5(3)11/h11H |
InChI-Schlüssel |
MPZZMFAXJFMZSS-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=C(C(=O)C1=O)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/no-structure.png)


![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
